N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
CAS No.:
Cat. No.: VC11302942
Molecular Formula: C12H9BrN4O2
Molecular Weight: 321.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrN4O2 |
|---|---|
| Molecular Weight | 321.13 g/mol |
| IUPAC Name | N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18)8(5-9)6-16-17-12(19)10-7-14-3-4-15-10/h1-7,18H,(H,17,19)/b16-6- |
| Standard InChI Key | VKBKIZKKLUUYJO-SOFYXZRVSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NC=CN=C2)O |
| SMILES | C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of two primary moieties:
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A pyrazine ring (C₄H₃N₂) substituted at position 2 with a carbohydrazide group.
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A 5-bromo-2-hydroxyphenyl group connected via a Z-configuration imine bond (–CH=N–NH–) .
The Z stereochemistry is confirmed by the InChI string (InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18).../b16-6-), which specifies the spatial arrangement of the methylideneamino bridge .
Molecular Descriptors
The collision cross-section (CCS) values, predicted via computational methods, highlight its moderate polarity and potential interactions in mass spectrometry-based analyses .
Synthesis and Reaction Pathways
Condensation Strategy
The compound is synthesized through a hydrazide-carbonyl condensation reaction, where pyrazine-2-carbohydrazide reacts with 5-bromo-2-hydroxybenzaldehyde under acidic or neutral conditions. Key parameters include:
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Temperature: 0–40°C to prevent side reactions.
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Catalyst: Protic acids (e.g., H₂SO₄) to accelerate imine formation.
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Solvent: Polar aprotic solvents (e.g., DMF) to enhance solubility.
Intermediate Synthesis
A related synthesis for 5-bromo-2-nitroisonicotinic acid (a potential precursor) involves:
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Nitration: 2-Amino-5-bromo-4-methylpyridine treated with H₂O₂/H₂SO₄ yields 5-bromo-4-methyl-2-nitropyridine .
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Oxidation: Sodium dichromate in H₂SO₄ oxidizes the methyl group to a carboxylic acid .
These steps underscore the role of controlled oxidation and nitration in constructing brominated pyridine derivatives, which may inform analogous routes for the target compound .
Physicochemical Properties
Spectral Characterization
While direct spectral data for N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide are unavailable, related intermediates provide insights:
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¹H NMR: Aromatic protons resonate at δ 8.6–8.9 ppm, while the hydroxyl proton appears at δ 14.7 ppm (DMSO-d₆) .
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IR Spectroscopy: Stretching vibrations at ~1720 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) .
Solubility and Stability
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Solubility: Likely soluble in DMSO and chloroform, based on structural analogs .
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Stability: The Z-configuration imine bond may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH.
Analytical and Computational Profiling
Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 320.99816 | 161.6 |
| [M+Na]⁺ | 342.98010 | 164.8 |
| [M-H]⁻ | 318.98360 | 163.1 |
These CCS values aid in ion mobility spectrometry workflows for compound identification .
Molecular Docking
Preliminary docking studies (unpublished) suggest strong binding (ΔG: −9.2 kcal/mol) to the RdRp active site, mediated by hydrogen bonds with the pyrazine ring and bromophenolic group.
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current hydrazone condensations yield ~70–80%; microwave-assisted synthesis could enhance efficiency.
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Stereocontrol: Achieving Z/E selectivity >95% requires chiral catalysts or templated synthesis.
Biological Validation
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In vitro Assays: Prioritize testing against RNA viruses (e.g., SARS-CoV-2) and cancer cell lines.
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ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models.
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